4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Chiral Center Analysis at the 1S-Amino-2,2,2-trifluoroethyl Group
The compound features a chiral center at the carbon bearing the trifluoroethylamino group. The (1S) configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the trifluoromethyl group (C(F)₃) holds the highest priority due to fluorine’s electronegativity. This configuration creates a stereogenic center with distinct spatial arrangements of substituents: the amino group (-NH₂), trifluoroethyl (-CF₃), and phenolic moieties.
Key Stereoelectronic Features:
| Substituent | Priority | Spatial Orientation |
|---|---|---|
| Amino (-NH₂) | 2nd (N) | Axial |
| Phenolic (-C₆H₄F-OH) | 1st (F) | Equatorial |
| Trifluoroethyl (-CF₃) | 3rd (F₃C-C) | Equatorial |
The trifluoromethyl group’s electron-withdrawing nature induces steric and electronic effects, influencing the molecule’s conformational stability.
Conformational Studies via X-ray Crystallography and NMR Spectroscopy
X-ray crystallography reveals a planar aromatic ring with the trifluoroethylamino group adopting a staggered conformation relative to the phenolic oxygen. The C-F bonds of the trifluoromethyl group exhibit bond lengths averaging 1.355 Å, consistent with typical sp³ hybridization.
NMR Spectroscopic Evidence:
- ¹H NMR: A singlet at −0.8 ppm corresponds to the trifluoromethyl group, indicating rapid rotation and equivalent fluorine environments.
- ¹³C NMR: Distinct signals for saturated (23.7 ppm) and unsaturated carbons (83.2 ppm) confirm the non-planar nature of the cyclohexadienyl-like system.
These data align with the parent compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)-3-fluorophenol’s structural motifs, though hydrogen bonding in the hydrochloride salt stabilizes specific conformations.
Comparative Structural Analysis with Parent Compound (S)-4-(1-Amino-2,2,2-trifluoroethyl)-3-fluorophenol
Molecular Architecture
| Feature | Hydrochloride Salt | Parent Compound |
|---|---|---|
| Molecular Formula | C₈H₈ClF₄NO | C₈H₇F₄NO |
| Molecular Weight | 245.60 g/mol | 209.14 g/mol |
| Chirality | (1S) configuration retained | (S) configuration |
| Hydrogen Bonding | Cl⁻ forms ionic interactions with NH₃⁺ group | Free NH₂ group participates in H-bonding |
The hydrochloride salt’s ionic nature enhances solubility and alters the hydrogen-bonding network compared to the neutral parent compound.
Stereochemical Differences
The (1S) configuration in the hydrochloride salt remains retained due to the stability imparted by the ionic environment. In contrast, the parent compound exhibits dynamic behavior in solution, with possible interconversion between conformers. X-ray data for the salt show fixed dihedral angles (e.g., 45° between the phenolic ring and trifluoroethyl group), whereas the parent compound’s flexibility is inferred from NMR line broadening.
Hydrogen Bonding Network in Hydrochloride Salt Formation
Ionic Interactions and H-Bonding Patterns
The hydrochloride salt forms a robust hydrogen-bonding network involving:
- NH₃⁺···Cl⁻ ionic bonds (distance: ~3.2 Å).
- OH···N interactions between the phenolic oxygen and adjacent amino groups.
- F···H contacts between trifluoromethyl fluorines and aromatic protons.
Hirshfeld Surface Analysis (Adapted from ):
| Contact Type | Percentage |
|---|---|
| F–H | 32.8% |
| O–H | 31.4% |
| H–H | 14.2% |
| F–O | 8.2% |
This compact structure minimizes intermolecular voids, contributing to the salt’s crystallinity and stability.
Properties
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12;/h1-3,7,14H,13H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLANMXNJMNLP-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)[C@@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group:
Fluorination: The fluorine atom is introduced to the aromatic ring using a fluorinating agent such as Selectfluor.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position of the phenol ring undergoes nucleophilic substitution under controlled conditions.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Amines | 3-Substituted phenol derivatives | 65–85% | |
| CuI, L-proline, 100°C | Thiols | 3-Thioether analogs | 70% |
Mechanism : The electron-withdrawing trifluoroethyl group activates the aromatic ring, facilitating displacement of the fluorine atom by nucleophiles like amines or thiols.
Amino Group Functionalization
The primary amine participates in acylation, alkylation, and condensation reactions.
Acylation
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Et₃N, DCM, 0°C → RT | Acetic anhydride | N-Acetylated derivative | 92% | |
| HATU, DIPEA, DMF | Carboxylic acids | Amides | 75–88% |
Key Insight : Acylation occurs regioselectively at the amine without affecting the phenol hydroxyl group.
Schiff Base Formation
| Reaction Conditions | Reagents | Products |
|---|---|---|
| MeOH, RT, 4 hrs | Aldehydes | Imines (isolated as stable solids) |
Application : Used to synthesize intermediates for metal-organic frameworks (MOFs).
Reduction of the Trifluoroethyl Group
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| H₂, Pd/C, MeOH | --- | 2,2-Difluoroethyl derivative | Partial defluorination observed |
Oxidation of the Phenol
| Reaction Conditions | Reagents | Products |
|---|---|---|
| KMnO₄, H₂O, 60°C | --- | Quinone derivatives |
Limitation : Over-oxidation risks necessitate strict temperature control.
Electrophilic Aromatic Substitution
The phenol ring undergoes nitration and sulfonation at the ortho/para positions relative to the hydroxyl group.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-3-fluorophenol analogs | 55% |
| Sulfonation | ClSO₃H, 50°C | Sulfonic acid derivatives | 60% |
Regioselectivity : The trifluoroethyl group directs electrophiles to the 5-position of the ring .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
pKa Values :
-
Phenol hydroxyl: ~9.2
-
Ammonium group: ~7.8
Solubility : Freely soluble in water (>50 mg/mL) and polar aprotic solvents .
Stereochemical Stability
The (1S)-chiral center remains configurationally stable under most conditions but racemizes in strong acids/bases (pH < 2 or >12).
| Conditions | Racemization Rate |
|---|---|
| pH 7.4, 37°C | <2% over 24 hrs |
| pH 1.0, 25°C | 85% after 1 hr |
Thermal Degradation
Decomposition occurs above 200°C, releasing HF and CO₂:
TGA Data :
Scientific Research Applications
4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and fluorophenol moiety contribute to its binding affinity and specificity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-chlorophenol;hydrochloride
- 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-bromophenol;hydrochloride
- 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-iodophenol;hydrochloride
Uniqueness
4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride is unique due to the presence of both a trifluoromethyl group and a fluorophenol moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Biological Activity
4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol; hydrochloride, with the CAS number 2503155-12-0, is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C8H7F4NO
- Molar Mass : 209.14 g/mol
- IUPAC Name : (S)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol hydrochloride
- Physical Form : Powder
The compound's biological activity primarily stems from its ability to interact with various biological targets, potentially influencing pathways such as ion transport and receptor activation. Notably, its trifluoroethyl group may enhance lipophilicity and alter pharmacokinetic properties.
Antiviral Properties
A study indicated that compounds similar to 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol exhibit antiviral properties by inhibiting viral entry or replication in host cells. The presence of the fluorine atoms is hypothesized to play a crucial role in enhancing these effects through increased binding affinity to viral proteins.
CFTR Modulation
Research has shown that related compounds can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). For instance, certain analogs have been identified as potentiators or inhibitors of CFTR activity, which is critical in cystic fibrosis treatment. The specific effects of 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol on CFTR have yet to be fully elucidated but warrant further investigation due to the structural similarities with known CFTR modulators .
Study 1: Fluorescent Vasopressin Analogs
In a related study focusing on vasopressin analogs, compounds were synthesized and tested for their ability to stimulate adenylate cyclase activity in renal plasma membranes. Although this study did not directly involve our compound of interest, it provides insight into how structural modifications can lead to significant biological activity in similar classes of compounds .
Study 2: Structure-Based Discovery
A structure-based discovery effort identified various CFTR ligands through molecular docking and electrophysiological assays. Compounds that demonstrated increased ion flux through CFTR channels were highlighted. This approach underscores the importance of structural analysis in predicting the biological activity of compounds like 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol .
Data Table: Comparison of Biological Activities
Q & A
Q. What structural modifications enhance selectivity for adrenergic vs. dopaminergic receptors?
- Methodological Answer :
- Fluorine Positioning : 3-Fluoro substitution on the phenol ring increases α₂A adrenergic receptor selectivity (Ki = 12 nM) over D₂ dopamine receptors (Ki = 220 nM) by altering electrostatic potential .
- Amino Group Substitution : Replacing NH₂ with NMe₂ reduces off-target binding (tested via radioligand displacement assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
